2-[(7-Chloroquinolin-4-yl)thio]acetamide
Description
Quinoline Derivatives in Medicinal Chemistry
Quinoline derivatives have established themselves as one of the most important classes of heterocyclic compounds in medicinal chemistry, earning recognition as privileged molecular scaffolds due to their exceptional versatility and wide-ranging biological activities. The quinoline framework, consisting of a fused benzene and pyridine ring system, provides an easily accessible and well-understood structural foundation for designing new pharmaceutical compounds. This heterocyclic system has demonstrated remarkable utility across numerous therapeutic areas, with over 200 biologically active quinoline alkaloids having been identified in nature.
The significance of quinoline derivatives in drug discovery extends far beyond their natural occurrence, as synthetic modifications have yielded compounds with diverse pharmacological properties including antimalarial, anticancer, antibacterial, antifungal, antimycobacterial, antiviral, antiprotozoal, anticarcinogenic, antioxidant, anticonvulsant, analgesic, anti-inflammatory, anthelmintic, and cardioprotective activities. The quinoline moiety offers exceptional druggability characteristics, possessing the potential for structure optimization through established synthetic pathways and providing multiple sites for functional group incorporation. This structural flexibility has enabled researchers to develop compounds that can target multiple biological pathways simultaneously, addressing the growing need for multifunctional therapeutic agents in modern medicine.
The privileged status of quinoline derivatives is further reinforced by their proven clinical success, with numerous quinoline-based drugs currently approved for therapeutic use and many more under various stages of clinical investigation. Notable examples include antimalarial agents such as quinine and chloroquine, which have served as foundational structures for subsequent drug development efforts. The continued exploration of quinoline derivatives has led to the identification of novel mechanisms of action and the development of compounds capable of overcoming drug resistance, particularly in antimalarial and anticancer applications.
Significance of 7-Chloroquinoline Scaffold
The 7-chloroquinoline scaffold represents a particularly important structural modification within the quinoline family, demonstrating enhanced biological activity and improved pharmacological properties compared to unsubstituted quinoline derivatives. The strategic placement of a chlorine atom at the 7-position of the quinoline ring system has been shown to significantly influence the compound's biological activity, particularly in antimalarial and neuroprotective applications. Research has demonstrated that compounds containing the 4-amino-7-chloroquinoline structural motif exhibit strong structure-activity relationships, with this specific substitution pattern being critical for optimal biological function.
Studies investigating 7-chloroquinoline derivatives have revealed their potential in treating neurodegenerative diseases, particularly Parkinson's disease, through their ability to activate nuclear receptor NR4A2 (Nurr1). The 4-amino-7-chloroquinoline scaffold has been identified as a critical structural feature for Nurr1 activation, with compounds containing this motif demonstrating neuroprotective effects and the ability to enhance expression of midbrain dopamine neuron markers. Furthermore, these compounds have shown anti-inflammatory properties by suppressing pro-inflammatory gene expression in microglia, highlighting their multifunctional therapeutic potential.
The antimalarial activity of 7-chloroquinoline derivatives has been extensively studied, with numerous compounds demonstrating significant efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Research has shown that 7-chloroquinoline-sulfonamide hybrids exhibit substantial antimalarial activity with half-maximal inhibitory concentration values ranging from 1.49 to 13.49 micromolar against Plasmodium falciparum. The incorporation of various functional groups at different positions of the 7-chloroquinoline scaffold has enabled the development of compounds with improved potency and reduced resistance potential.
The versatility of the 7-chloroquinoline scaffold extends beyond antimalarial and neuroprotective applications, with derivatives demonstrating antibacterial and antifungal activities. Studies have shown that 7-chloroquinoline-isatin conjugates exhibit significant antimalarial and antitubercular efficacy, with the most potent compounds displaying half-maximal inhibitory concentration values as low as 0.22 micromolar against chloroquine-resistant strains of Plasmodium falciparum. These findings underscore the exceptional potential of the 7-chloroquinoline scaffold as a foundation for developing multitargeted therapeutic agents.
Thioether-Linked Acetamides as Pharmacophores
Thioether-linked acetamides represent a significant class of pharmacophores that have gained considerable attention in medicinal chemistry due to their unique structural properties and diverse biological activities. The thioether linkage provides structural flexibility while maintaining chemical stability, enabling these compounds to interact effectively with various biological targets. Research has demonstrated that thioether acetamide functional groups can serve as effective binding elements in enzyme inhibition, particularly in the development of cathepsin S inhibitors.
The acetamide moiety within thioether-linked compounds contributes significantly to their pharmacological activity through its ability to form hydrogen bonds with target proteins and its metabolic stability. Studies investigating tetrahydropyrido-pyrazole cathepsin S inhibitors have shown that thioether acetamide functional groups can provide improved cellular activity compared to traditional amidoethylthioether compounds. The altered amide connectivity in these structures, combined with modifications to other binding elements, has resulted in enhanced potency and improved understanding of structure-activity relationships.
The synthetic accessibility of thioether-linked acetamides has made them attractive targets for medicinal chemistry research, with established synthetic pathways enabling systematic structural modifications. These compounds can be readily synthesized through nucleophilic substitution reactions, click chemistry approaches, and other well-established organic synthesis methods. The ability to introduce various substituents at different positions of the thioether-acetamide framework has facilitated extensive structure-activity relationship studies and the identification of optimal structural features for specific biological targets.
Recent advances in thioether-acetamide chemistry have revealed their potential in diverse therapeutic applications, including insecticidal and fungicidal activities. Novel thienylpyridyl- and thioether-containing acetamide derivatives have demonstrated significant pesticidal activities, with some compounds showing efficacy comparable to established commercial insecticides. These findings highlight the versatility of the thioether-acetamide pharmacophore and its potential for developing multifunctional compounds with both pharmaceutical and agricultural applications.
Research Significance of 2-[(7-Chloroquinolin-4-yl)thio]acetamide
The compound 2-[(7-Chloroquinolin-4-yl)thio]acetamide represents a strategically designed molecular entity that combines the proven biological activity of the 7-chloroquinoline scaffold with the pharmacological benefits of thioether-linked acetamide functionality. This structural integration creates a compound with potential for multiple therapeutic applications, particularly in antimalarial drug development where similar structural motifs have demonstrated significant efficacy. Research on related compounds has shown that [(7-chloroquinolin-4-yl)sulfanyl]alcohol derivatives exhibit substantial activity as inhibitors of beta-hematin formation, a critical mechanism in antimalarial action.
Studies investigating structurally similar compounds have revealed that modifications to the 7-chloroquinoline scaffold through thioether linkages can significantly enhance biological activity while maintaining favorable pharmacological properties. The synthesis of (S)-methyl-(7-chloroquinolin-4-ylthio)acetamidoalquilate derivatives has demonstrated the potential for developing compounds with improved antimalarial efficacy through strategic structural modifications. These compounds have shown activity as inhibitors of beta-hematin formation with half-maximal inhibitory concentration values less than 10 micromolar, indicating substantial potential for therapeutic development.
The research significance of 2-[(7-Chloroquinolin-4-yl)thio]acetamide extends beyond its immediate therapeutic potential to its value as a lead compound for systematic structure-activity relationship studies. The compound's structure provides multiple sites for chemical modification, enabling researchers to explore the effects of various substituents on biological activity and pharmacological properties. This structural flexibility makes it an ideal candidate for medicinal chemistry optimization programs aimed at developing improved therapeutic agents.
Properties
CAS No. |
861055-00-7 |
|---|---|
Molecular Formula |
C11H9ClN2OS |
Molecular Weight |
252.72 g/mol |
IUPAC Name |
2-(7-chloroquinolin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C11H9ClN2OS/c12-7-1-2-8-9(5-7)14-4-3-10(8)16-6-11(13)15/h1-5H,6H2,(H2,13,15) |
InChI Key |
AWPVXTYNFCZSSQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)SCC(=O)N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)SCC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Tetrahydroisoquinoline Derivatives (Compounds 7c, 7d, 7e, 8a-d)
Structural Features: These compounds (e.g., 7c, 7d) share the thioacetamide backbone but incorporate tetrahydroisoquinoline cores with substituents like 4-chlorophenyl, acetylphenyl, and naphthyl groups. The additional acetyl and dimethylamino groups enhance steric bulk and polarity compared to the simpler quinoline in the target compound .
Triazinoindole Derivatives (Compounds 23–27)
Structural Features: These analogs replace the quinoline core with triazinoindole systems, paired with substituents like phenoxy or bromophenyl groups. Synthesis: Synthesized via acid-amine coupling with >95% purity, indicating efficient methodologies that could inform optimization of the target compound’s synthesis . Biological Relevance: Though activity data are unspecified, the triazinoindole scaffold is associated with kinase inhibition, suggesting a possible mechanistic parallel to quinoline-based compounds .
Thiadiazole Derivatives (Compounds 3 and 8)
Structural Features: Compounds 3 and 8 feature 1,3,4-thiadiazole rings linked to thioacetamide groups. The 4-nitrophenyl and nitrobenzothiazole substituents enhance electron-withdrawing effects, contrasting with the electron-deficient chloroquinoline in the target compound . Biological Activity: These derivatives induce apoptosis and Akt inhibition (86–92% efficacy) in glioma cells, with molecular docking revealing π-π interactions and hydrogen bonding as critical for activity—a key consideration for the target compound’s design .
Benzothiazole Derivatives (Compounds 5a–m, 6a–b, 7a–b)
Structural Features: These compounds substitute the quinoline core with benzothiazole rings and heterocyclic appendages (e.g., triazoles, imidazoles). The alkoxy groups (e.g., 6-alkoxybenzo[d]thiazol-2-yl) improve solubility compared to the chloroquinoline moiety . Synthesis: Multi-step reactions involving chloroacetyl chloride and azole nucleophiles highlight adaptable synthetic routes, though the target compound’s simpler structure may allow for fewer steps .
Oxadiazole Derivatives (Compounds 4a–l)
Structural Features: The 1,3,4-oxadiazole ring serves as a bioisostere for ester or carbamate groups, enhancing metabolic stability. The thioacetamide group in these derivatives facilitates receptor binding, akin to the target compound’s proposed mechanism . Pharmacological Impact: Oxadiazole derivatives are noted for increased activity due to hydrogen bonding, suggesting that the target compound’s thioacetamide group could similarly optimize interactions with biological targets .
Related Quinoline Derivatives
Example: 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide (CAS 306935-50-2) shares the chloroquinoline-thio backbone but replaces the acetamide with a hydrazide group.
Preparation Methods
Method Overview
The most common approach involves the nucleophilic substitution of 4,7-dichloroquinoline with a thiol precursor, such as 2-mercapto-4-methyl-5-thiazoleacetic acid or related mercaptans, under reflux conditions.
Procedure Details
- Starting Material: 4,7-Dichloroquinoline (1 mmol)
- Reagent: 2-Mercapto-4-methyl-5-thiazoleacetic acid (1 mmol)
- Solvent: Dry ethanol (EtOH)
- Catalyst: Triethylamine (Et3N, catalytic amount)
- Conditions: Reflux at 50 °C for 4 hours
- Outcome: Formation of 2-[2-(7-chloroquinolin-4-ylthio)-4-methyl-5-thiazoleacetic acid (compound 3)
Reaction Scheme
4,7-Dichloroquinoline + Mercapto-5-thiazoleacetic acid → (Reflux, Et3N, EtOH) → 2-[2-(7-Chloroquinolin-4-ylthio)-4-methyl-5-thiazoleacetic acid]
Research Findings & Data Table
| Parameter | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Solvent | Ethanol | N/A | Best solvent for high yield |
| Temperature | 50 °C | N/A | Optimal temperature |
| Reaction Time | 4 hours | N/A | Sufficient for completion |
| Yield | N/A | ~63% | Based on optimized conditions |
Reference:
Coupling of Thio Derivatives with Acyl Chlorides or Carboxylic Acids
Method Overview
Post initial synthesis, the thio derivative can be converted into an acetamide via coupling with acyl chlorides or activated acids, often employing coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and catalysts such as DMAP.
Procedure Details
- Reagents: Thio derivative (compound 3 or 4), acyl chloride or activated acid
- Coupling Agents: EDCI and DMAP
- Solvent: Dichloromethane (CH2Cl2)
- Conditions: Room temperature, 24 hours
- Outcome: Formation of the target acetamide derivative
Reaction Scheme
Thio derivative + Acyl chloride/acid → (EDCI, DMAP, RT, 24 h) → 2-[(7-Chloroquinolin-4-yl)thio]acetamide
Research Findings & Data Table
| Parameter | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Solvent | Dichloromethane (CH2Cl2) | N/A | Common solvent for coupling reactions |
| Reagents | EDCI, DMAP | N/A | Facilitates amide bond formation |
| Temperature | Room temperature | N/A | Mild conditions |
| Reaction Time | 24 hours | 74% | High yield reported |
Reference:
Alternative Routes Using Different Solvents and Conditions
Method Overview
Research indicates that variations in solvents, temperature, and reaction times can influence yields and selectivity. For example, using dry acetonitrile or methanol instead of ethanol results in lower yields or complex mixtures.
Optimized Conditions
- Solvent: Dry ethanol
- Temperature: Reflux at 80 °C
- Time: 5 days
- Yield: Approximately 52-65%
- Atmosphere: Nitrogen to prevent oxidation
Research Findings & Data Table
| Parameter | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Solvent | Dry ethanol | N/A | Best solvent for this route |
| Temperature | 80 °C | N/A | Reflux conditions |
| Time | 5 days | 52-65% | Extended reaction time improves yield |
| Atmosphere | Nitrogen | N/A | Prevents oxidation |
Reference:
Summary of Preparation Methods
| Method | Key Reagents & Conditions | Typical Yield | Remarks |
|---|---|---|---|
| Nucleophilic substitution on dichloroquinoline | 4,7-Dichloroquinoline + mercapto-thiazoleacetic acid, ethanol, reflux | ~63% | Widely used, straightforward synthesis |
| Coupling with acyl chlorides or acids | Thio derivative + EDCI/DMAP in dichloromethane, room temp | 74% | Produces high purity acetamide derivatives |
| Variation with different solvents and longer reflux | Ethanol, reflux at 80 °C, 5 days | 52-65% | Optimized for specific derivatives, longer times |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[(7-Chloroquinolin-4-yl)thio]acetamide, and how are reaction conditions optimized?
- Answer: The synthesis typically involves coupling 7-chloro-4-mercaptoquinoline with chloroacetamide derivatives under nucleophilic thioether formation conditions. Key steps include:
- Thiol activation: Use of bases like triethylamine to deprotonate the thiol group .
- Solvent optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .
- Yield improvement: Temperature control (60–80°C) and inert atmospheres (N₂/Ar) minimize side reactions .
Q. How is the structural integrity of 2-[(7-Chloroquinolin-4-yl)thio]acetamide confirmed?
- Answer: Multi-technique characterization is employed:
- NMR spectroscopy: ¹H/¹³C NMR verifies quinoline proton environments (δ 8.5–9.0 ppm) and acetamide carbonyl signals (δ 170–175 ppm) .
- Mass spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 307.0421) .
- Elemental analysis: C, H, N, S percentages validate stoichiometry .
Q. What preliminary biological assays are used to evaluate its bioactivity?
- Answer: Initial screens focus on:
- Antimicrobial activity: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer potential: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) assess IC₅₀ values .
- Enzyme inhibition: Fluorescence-based assays for kinases or proteases (e.g., trypsin inhibition at µM levels) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Answer: Discrepancies (e.g., variable IC₅₀ values) require:
- Orthogonal assays: Validate cytotoxicity via ATP-based viability assays alongside MTT .
- Structural analogs: Test derivatives to isolate substituent-specific effects (e.g., chloro vs. methoxy groups) .
- Batch consistency: Ensure compound purity (>98%) via HPLC and elemental analysis .
Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?
- Answer: SAR studies involve:
- Quinoline modifications: Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and target binding .
- Acetamide substitutions: Replace the thioether with selenoether or amine groups to modulate solubility and bioavailability .
- Molecular docking: Simulate interactions with target proteins (e.g., Plasmodium dihydroorotate dehydrogenase for antimalarial activity) .
Q. What advanced techniques elucidate its mechanism of enzyme inhibition?
- Answer: Mechanistic studies employ:
- X-ray crystallography: Resolve binding modes in enzyme active sites (e.g., hydrogen bonding with catalytic residues) .
- Isothermal titration calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) .
- Surface plasmon resonance (SPR): Measure real-time kinetic parameters (kₐ, kₒff) .
Q. How is toxicity profiling conducted to prioritize in vivo studies?
- Answer: Preclinical safety assessment includes:
- In vitro hepatotoxicity: HepG2 cell assays with ALT/AST leakage markers .
- Hemolytic activity: Red blood cell lysis tests at therapeutic concentrations .
- In vivo acute toxicity: Rodent models (e.g., LD₅₀ determination) followed by histopathology .
Methodological Notes
- Data Validation: Cross-reference spectral data with PubChem entries (CID: 18591163) and crystallographic databases (CCDC) .
- Synthetic Reproducibility: Detailed protocols for reaction workup and solvent removal are critical to avoid byproducts .
- Ethical Compliance: Adhere to OECD guidelines for in vivo toxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
